molecular formula C18H29F3N2O6 B2541027 8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid CAS No. 2580179-30-0

8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid

Cat. No. B2541027
CAS RN: 2580179-30-0
M. Wt: 426.433
InChI Key: PYSANBQTORDWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C18H29F3N2O6 and its molecular weight is 426.433. The purity is usually 95%.
BenchChem offers high-quality 8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microbial Degradation of Ethers

One significant area of research involves the microbial degradation of compounds like methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), which are related to the chemical functionalities in your query. Studies have explored the degradation pathways and environmental fate of these compounds, highlighting the role of microbial action in breaking down pollutants in subsurface environments and water systems. For instance, Schmidt et al. (2004) detailed the thermodynamics and aerobic degradation pathways of MTBE and TBA, emphasizing the potential of compound-specific isotope analysis (CSIA) for identifying and quantifying degradation processes of these recalcitrant compounds (Schmidt, Schirmer, Weiss, & Haderlein, 2004).

Environmental Impact of Perfluoroalkyl Substances

Research on perfluoroalkyl acids (PFAs) and their derivatives, such as perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), reflects concerns about their persistence in the environment and potential health risks. Lau et al. (2004) provided an overview of the developmental toxicity of these compounds, shedding light on their widespread presence in humans and the environment and the need for further research to understand their hazards (Lau, Butenhoff, & Rogers, 2004).

Degradation of Polyfluoroalkyl Chemicals

The biodegradability of polyfluoroalkyl chemicals in the environment has been a focal point of research due to their toxic profiles and persistence. Liu and Avendaño (2013) reviewed environmental biodegradability studies, emphasizing the need for further investigation into the degradation pathways and potential of microbial action to break down these substances (Liu & Avendaño, 2013).

Decomposition of Methyl Tert-Butyl Ether

Hsieh et al. (2011) explored the decomposition of methyl tert-butyl ether (MTBE) using a cold plasma reactor, highlighting an innovative approach to addressing pollution from oxygenates in gasoline. This study demonstrates the potential of radio frequency (RF) plasma reactors for effective pollutant degradation (Hsieh, Tsai, Chang, & Tsao, 2011).

properties

IUPAC Name

8-O-tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4.C2HF3O2/c1-5-21-13(19)12-10-16(11-17-12)6-8-18(9-7-16)14(20)22-15(2,3)4;3-2(4,5)1(6)7/h12,17H,5-11H2,1-4H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSANBQTORDWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid

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